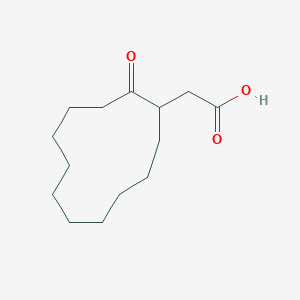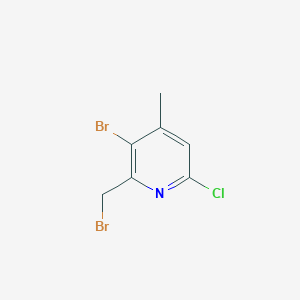![molecular formula C20H23N3O5 B8618503 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B8618503.png)
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid
Vue d'ensemble
Description
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methoxy group, and a nitrophenyl group attached to a piperazine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Methoxy and Nitrophenyl Groups: The methoxy and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. The piperazine derivative is reacted with 5-methoxy-2-nitrobenzene under acidic conditions to achieve this step.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. The intermediate compound is treated with carbon dioxide in the presence of a suitable catalyst to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid can be compared with other similar compounds, such as:
2-(4-Benzyl-1-(5-methoxyphenyl)piperazin-2-yl)acetic acid: Lacks the nitro group, resulting in different biological activities.
2-(4-Benzyl-1-(5-nitrophenyl)piperazin-2-yl)acetic acid: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
2-(4-Benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C20H23N3O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C20H23N3O5/c1-28-17-7-8-18(23(26)27)19(12-17)22-10-9-21(14-16(22)11-20(24)25)13-15-5-3-2-4-6-15/h2-8,12,16H,9-11,13-14H2,1H3,(H,24,25) |
Clé InChI |
PEUPLHNHOZLXRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCN(CC2CC(=O)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-Methyl-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8618482.png)

![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol](/img/structure/B8618494.png)



![2[(3-Methoxyphenyl)oxy]thiazole](/img/structure/B8618531.png)
